molecular formula C15H16O4S B8713471 4-Benzyloxybenzyl methanesulfonate

4-Benzyloxybenzyl methanesulfonate

Cat. No.: B8713471
M. Wt: 292.4 g/mol
InChI Key: VXXPVCDYQTXHCF-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl methanesulfonate is a methanesulfonate ester derived from 4-benzyloxybenzyl alcohol. Its structure consists of a benzyl ether group (-OCH2C6H5) attached to a benzyl moiety, which is further esterified with methanesulfonic acid (CH3SO3H). This compound is typically utilized in organic synthesis as an alkylating agent or protecting group due to the reactivity of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C15H16O4S/c1-20(16,17)19-12-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

VXXPVCDYQTXHCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-benzyloxybenzyl methanesulfonate, enabling comparative analysis of their properties and applications:

2.1. 4-Methylbenzyl Acetate (C10H12O2)
  • Structure : An acetate ester of 4-methylbenzyl alcohol.
  • Purity : ≥97% (commonly available in 10g/100g quantities) .
  • Applications : Used in fragrances, flavorings, and as a solvent intermediate.
  • Key Differences : Unlike 4-benzyloxybenzyl methanesulfonate, this compound lacks the sulfonate group, making it less reactive in nucleophilic substitutions. Its ester group (acetate) is more hydrolytically stable than a mesylate group .
2.2. 4-Ethylbenzenesulfonamide (C8H11NO2S)
  • Structure : A sulfonamide derivative with an ethyl-substituted benzene ring.
  • Purity : ≥97% (available in 5g–25g quantities) .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., sulfa drugs).
  • Key Differences : The sulfonamide group (-SO2NH2) exhibits hydrogen-bonding capability, enhancing solubility in aqueous media compared to the hydrophobic benzyloxy group in 4-benzyloxybenzyl methanesulfonate. Reactivity diverges due to the nucleophilic amine versus the electrophilic mesylate .
2.3. Lead Methanesulfonate (C2H6O6PbS2)
  • Structure : A lead salt of methanesulfonic acid.
  • Properties : Colorless liquid, corrosive to metals, releases toxic sulfur oxides upon decomposition .
  • Applications : Electroplating, battery electrolytes.
  • Key Differences: As a metal salt, it is ionic and water-soluble, unlike the organic ester 4-benzyloxybenzyl methanesulfonate.

Data Table: Comparative Overview

Compound Molecular Formula Functional Group Purity Key Applications Reactivity Profile
4-Benzyloxybenzyl methanesulfonate C15H16O4S Methanesulfonate ester N/A Organic synthesis High (electrophilic mesylate)
4-Methylbenzyl acetate C10H12O2 Acetate ester ≥97% Fragrances, solvents Moderate (hydrolytic stability)
4-Ethylbenzenesulfonamide C8H11NO2S Sulfonamide ≥97% Pharmaceuticals Low (hydrogen-bonding)
Lead methanesulfonate C2H6O6PbS2 Methanesulfonate salt N/A Electroplating Ionic, corrosive

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